N-(2-fluorophenyl)-2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide
Description
N-(2-fluorophenyl)-2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide is a synthetic heterocyclic compound featuring a complex tricyclic core with fused oxa- and triaza-rings, a hydroxymethyl group, and a 4-methoxyphenyl substituent. The 2-fluorophenyl-thioacetamide moiety distinguishes it from structurally related analogs (e.g., the 2-methylphenyl variant in ) . The compound’s structure determination may employ X-ray crystallography refined via SHELXL, a widely trusted tool for small-molecule analysis .
- Tricyclic core: Provides rigidity and may enhance target binding.
- 4-Methoxyphenyl group: Contributes to lipophilicity and π-π stacking interactions.
- 2-Fluorophenyl-thioacetamide: Fluorine’s electronegativity and small atomic radius could optimize pharmacokinetics (e.g., metabolic stability) compared to non-fluorinated analogs.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O4S/c1-15-24-19(17(13-33)12-29-15)11-20-26(36-24)31-25(16-7-9-18(35-2)10-8-16)32-27(20)37-14-23(34)30-22-6-4-3-5-21(22)28/h3-10,12,33H,11,13-14H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYZZCQOIYOCMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)OC)SCC(=O)NC5=CC=CC=C5F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1. Structural and physicochemical comparison of analogs
*Calculated based on analogous structures.
Substituent Impact :
- Fluorine vs. Methyl : The 2-fluorophenyl group in the target compound may improve binding affinity and metabolic stability compared to the 2-methylphenyl analog, as fluorine’s electronegativity enhances hydrogen bonding and reduces oxidative metabolism .
- Positional Isomerism : The 4-fluorophenyl derivative () lacks the tricyclic core but demonstrates how fluorine’s position affects spatial alignment with targets.
Pharmacological Implications
Studies on natural products () reveal that structurally similar compounds (e.g., oleanolic acid and hederagenin) share mechanisms of action (MOAs), while divergent structures (e.g., gallic acid) exhibit distinct pathways . By analogy:
- The target compound and its 2-methylphenyl analog likely target overlapping protein interfaces due to their shared tricyclic scaffold and thioacetamide linkage.
- Transcriptome and docking analyses (as in ) could predict synergistic or additive effects in combinatorial use with core-similar analogs .
Physicochemical and ADME Properties
- Solubility: The hydroxymethyl group may improve aqueous solubility compared to non-hydroxylated analogs.
- Metabolic Stability : Fluorine substitution at the 2-position likely reduces cytochrome P450-mediated metabolism, extending half-life .
Research Findings and Mechanistic Insights
Mechanistic Predictions from Structural Similarity
- Shared Targets: Molecular docking () suggests the tricyclic core may bind kinase or protease active sites, akin to pyridopyrano-pyrimidine derivatives .
- Divergent Efficacy : The 2-fluorophenyl group’s electronegativity could enhance binding to polar targets (e.g., ATP-binding pockets) versus the 2-methylphenyl analog’s hydrophobic interactions .
Validation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
